molecular formula C19H20ClFN2O3 B4770282 2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4770282
M. Wt: 378.8 g/mol
InChI Key: HBSXMVODPAMJNZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenoxy group, a methoxy-substituted phenyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps. One common method starts with the preparation of ethyl 2-(2-chloro-4-fluorophenoxy)acetate . This intermediate is then subjected to further reactions to introduce the piperazine and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (chlorine and fluorine) on the phenoxy group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methoxyphenyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenoxy derivatives, while oxidation may produce corresponding ketones or carboxylic acids.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone is unique due to its combination of a chlorinated and fluorinated phenoxy group with a methoxy-substituted phenyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-26-18-7-2-14(21)12-17(18)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSXMVODPAMJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

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